2,4,5-Trifluorotoluene
Overview
Description
2,4,5-Trifluorotoluene (TFT) is an organic compound that is used in a variety of applications, including as a solvent, as a reagent, and as a building block for other compounds. It has a unique combination of physical and chemical properties that make it an attractive choice for a wide range of applications.
Scientific Research Applications
Molecular Structure and Internal Rotation
- The microwave rotational spectra of 2,4,5-trifluorotoluenes have been extensively studied. For instance, research by Nair et al. (2020) analyzed the spectra in the lowest torsional state, yielding insights into rotational constants, centrifugal distortion constants, and barriers to methyl rotation. This information is crucial for understanding the molecular structure and behavior of such compounds in various states (Nair, Herbers, Obenchain, & Grabow, 2020).
Coordination Chemistry and Synthesis
- The coordination of 2,4,5-trifluorotoluene with metals like molybdenum has been explored for synthesizing various organic compounds. Myers et al. (2017) described the formation of complexes involving 2,4,5-trifluorotoluene, which are significant for synthesizing functionalized cyclohexadienes, demonstrating the compound's versatility in organic synthesis (Myers, Smith, Dakermanji, Wilde, Wilson, Shivokevich, & Harman, 2017).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- The NMR spectral parameters of 2,4,5-trifluorotoluene have been analyzed to understand its chemical shifts and coupling constants. Such studies, as reported by Kostelnik et al. (1969), provide deep insights into the electronic environment and molecular dynamics of this compound (Kostelnik, Williamson, Wisnosky, & Castellano, 1969).
Photochemical and Oxidative Reactions
- Research has also delved into the photolytic and OH radical-induced oxidation of fluorinated aromatic compounds like 2,4,5-trifluorotoluene. Leitner et al. (1996) conducted experiments to understand the kinetics and mechanisms of these reactions, which are crucial for applications in environmental chemistry and pollution control (Leitner, Gombert, Abdessalem, & Dore, 1996).
Chemical Engineering and Process Optimization
- The compound has been used in the development of continuous flow synthesis methods, as exemplified by the work of Deng et al. (2015), who reported a microflow process for synthesizing 2,4,5-trifluorobenzoic acid. Such studiesare critical for advancing chemical manufacturing processes, demonstrating how 2,4,5-trifluorotoluene can be used in the efficient and scalable production of valuable intermediates (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Electrophoretic Display Technology
- In the field of display technology, trifluorotoluene, a related compound, has been utilized as a liquid suspending fluid for electrophoretic display (EPD). The work of Li et al. (2016) investigated the stability, chargeability, and response time of electrophoretic particles in a trifluorotoluene system, contributing to the development of high-performance EPD devices (Li, Qin, Feng, Fang, & Meng, 2016).
Fluorous Synthesis
- Benzotrifluoride derivatives like 2,4,5-trifluorotoluene are used as solvents in fluorous synthesis. Maul et al. (1999) highlighted their role in both traditional organic and fluorous synthesis, underscoring their environmental friendliness and versatility in various chemical reactions (Maul, Ostrowski, Ublacker, Linclau, & Curran, 1999).
Plasma-Enhanced Chemical Vapor Deposition
- Trifluorotoluene has also been used in producing films through plasma-enhanced chemical vapor deposition (PECVD). Durrant et al. (1996) studied the creation of films from trifluorotoluene/hydrogen and trifluorotoluene/tetrafluoromethane mixtures, providing insights into the potential of this compound in advanced material fabrication (Durrant, Landers, Kleiman, Castro, & Moraes, 1996).
properties
IUPAC Name |
1,2,4-trifluoro-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEAYXBIJAYBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591805 | |
Record name | 1,2,4-Trifluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorotoluene | |
CAS RN |
887267-34-7 | |
Record name | 1,2,4-Trifluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.